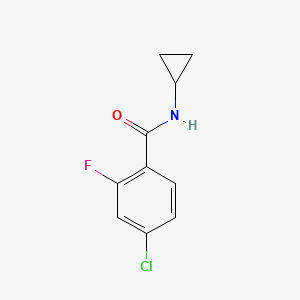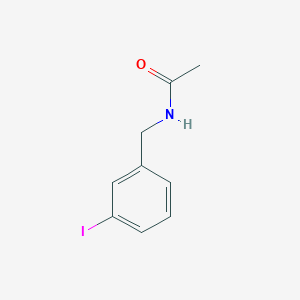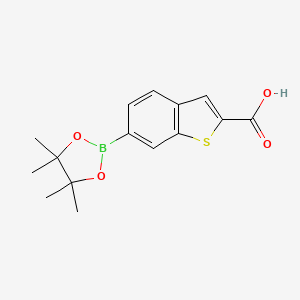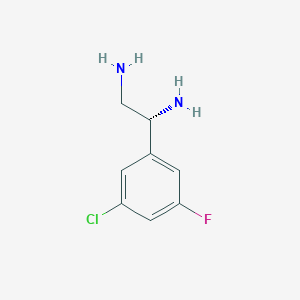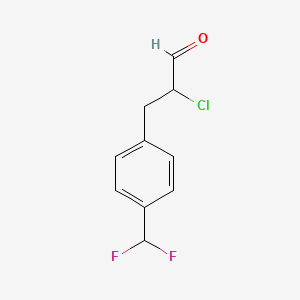
2-Chloro-3-(4-(difluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-(difluoromethyl)phenyl)propanal is an organic compound that features a chlorinated propanal group and a difluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-(difluoromethyl)phenyl)propanal typically involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethyl group. One common method involves the reaction of 4-(difluoromethyl)benzaldehyde with a chlorinating agent such as thionyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of by-product formation and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-(difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-3-(4-(difluoromethyl)phenyl)propanoic acid.
Reduction: 2-Chloro-3-(4-(difluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(4-(difluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-(difluoromethyl)phenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide: Contains a trifluoromethyl group and an amide functional group.
Uniqueness
2-Chloro-3-(4-(difluoromethyl)phenyl)propanal is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClF2O |
|---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
2-chloro-3-[4-(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H9ClF2O/c11-9(6-14)5-7-1-3-8(4-2-7)10(12)13/h1-4,6,9-10H,5H2 |
InChI Key |
LMBVKPJILXTEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C=O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)



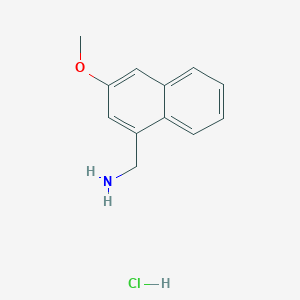
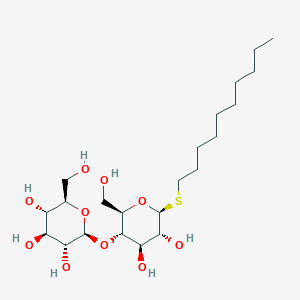
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
